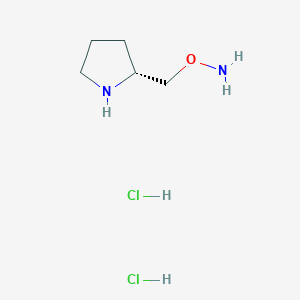
(R)-O-(Pyrrolidin-2-ylmethyl)hydroxylamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-O-(pyrrolidin-2-ylmethyl)hydroxylamine is a compound of interest in various fields of chemistry and biology. This compound features a pyrrolidine ring attached to a hydroxylamine group, making it a versatile molecule for synthetic and medicinal chemistry applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-O-(pyrrolidin-2-ylmethyl)hydroxylamine typically involves the reaction of pyrrolidine derivatives with hydroxylamine. One common method includes the nucleophilic substitution of a pyrrolidine derivative with hydroxylamine under controlled conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of ®-O-(pyrrolidin-2-ylmethyl)hydroxylamine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of microreactors and automated systems can further optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
®-O-(pyrrolidin-2-ylmethyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and various substituted pyrrolidine derivatives .
Aplicaciones Científicas De Investigación
®-O-(pyrrolidin-2-ylmethyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals .
Mecanismo De Acción
The mechanism of action of ®-O-(pyrrolidin-2-ylmethyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the pyrrolidine ring can interact with receptor sites, modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
®-Pyrrolidin-2-ylmethanamine: This compound is similar in structure but lacks the hydroxylamine group.
Imidazo[1,2-a]pyrimidines: These compounds share some structural similarities and are used in medicinal chemistry for their wide range of applications.
Uniqueness
®-O-(pyrrolidin-2-ylmethyl)hydroxylamine is unique due to its combination of a pyrrolidine ring and a hydroxylamine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C5H14Cl2N2O |
|---|---|
Peso molecular |
189.08 g/mol |
Nombre IUPAC |
O-[[(2R)-pyrrolidin-2-yl]methyl]hydroxylamine;dihydrochloride |
InChI |
InChI=1S/C5H12N2O.2ClH/c6-8-4-5-2-1-3-7-5;;/h5,7H,1-4,6H2;2*1H/t5-;;/m1../s1 |
Clave InChI |
OUVRJOWNWOPOFV-ZJIMSODOSA-N |
SMILES isomérico |
C1C[C@@H](NC1)CON.Cl.Cl |
SMILES canónico |
C1CC(NC1)CON.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















